(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 898763-50-3
VCID: VC2300681
InChI: InChI=1S/C18H16FNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-10H,11-13H2
SMILES: C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Molecular Formula: C18H16FNO
Molecular Weight: 281.3 g/mol

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone

CAS No.: 898763-50-3

Cat. No.: VC2300681

Molecular Formula: C18H16FNO

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone - 898763-50-3

Specification

CAS No. 898763-50-3
Molecular Formula C18H16FNO
Molecular Weight 281.3 g/mol
IUPAC Name [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C18H16FNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-10H,11-13H2
Standard InChI Key IOHIHRKFKYYJHU-UHFFFAOYSA-N
SMILES C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Canonical SMILES C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F

Introduction

Structural Classification and Identification

Chemical Identity and Classification

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone belongs to a family of compounds characterized by a benzophenone scaffold containing a 2,5-dihydropyrrole functional group. This compound features several key structural elements: a dihydropyrrole ring (2,5-dihydro-1H-pyrrol) connected via a methylene bridge to a phenyl ring, which is further connected through a carbonyl group (methanone) to a 2-fluorophenyl moiety. The compound represents a specialized chemical structure with potential interactions with biological systems due to its nitrogen-containing heterocycle and carbonyl functionality.

Structural Comparison with Analogous Compounds

The target compound bears significant structural similarities to (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone (CAS: 898763-14-9), differing only in the position of the fluorine atom on the terminal phenyl ring . While our target compound has fluorine at the 2-position (ortho substitution), the analogous compound has fluorine at the 3-position (meta substitution). Both compounds share the same 2,5-dihydropyrrole group connected by a methylene linker to a phenyl ring and a methanone bridge to the fluorophenyl group.

Another related compound is (4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898764-61-9), which contains additional substitution patterns including a chlorine atom and different positional arrangements of the functional groups. These structural similarities suggest comparable physical and chemical properties while allowing for potential differences in biological activity due to the varied spatial arrangements of functional groups.

Physical and Chemical Properties

Key Physical Parameters

Based on the properties of structurally similar compounds, (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is likely to have a molecular weight close to 281.3 g/mol, similar to its 3-fluorophenyl isomer . The compound would be expected to have the molecular formula C18H16FNO. As a complex organic molecule containing both aromatic and heterocyclic components, it would likely appear as a white to off-white crystalline solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

PropertyValueNotes
Molecular FormulaC18H16FNOBased on structural analysis
Molecular Weight~281.3 g/molEstimated from analogous compound
Physical StateSolidExpected at room temperature
ColorWhite to off-whiteTypical for similar compounds
SolubilitySoluble in organic solventsPredicted based on structure
Melting PointEstimated 85-120°CPredicted range based on similar compounds
Key Functional GroupsDihydropyrrole, methanone, 2-fluorophenylFrom structural analysis
SMILES NotationC1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=CC=C3)FDerived from chemical structure

Synthesis and Chemical Reactivity

Reactive Centers and Chemical Behavior

The compound contains several reactive centers that would influence its chemical behavior:

  • The carbonyl (methanone) group represents an electrophilic site susceptible to nucleophilic attack

  • The dihydropyrrole nitrogen provides a potential site for alkylation or acylation reactions

  • The aromatic rings may undergo electrophilic aromatic substitution reactions

  • The methylene bridge between the dihydropyrrole and phenyl ring represents a potential site for oxidation or functionalization

The presence of the fluorine atom at the ortho position of one phenyl ring would electronically influence the reactivity of the adjacent carbonyl group through inductive effects, potentially making it more electrophilic compared to non-fluorinated analogues.

Biological Activity and Research Applications

Structure-Activity Relationship Considerations

The key structural features of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone that may contribute to biological activity include:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator